3-bromo-5,6-dimethylpyridine-2-carbonitrile
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Overview
Description
3-bromo-5,6-dimethylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, two methyl groups at the fifth and sixth positions, and a nitrile group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-dimethylpyridine-2-carbonitrile typically involves the bromination of 5,6-dimethylpyridine-2-carbonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,6-dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are biaryl compounds or other coupled products.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
3-bromo-5,6-dimethylpyridine-2-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5,6-dimethylpyridine-2-carbonitrile depends on its specific application and the reactions it undergoes. In general, the bromine atom and nitrile group play crucial roles in its reactivity. The bromine atom can participate in substitution and coupling reactions, while the nitrile group can undergo reduction or other transformations. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-4,6-dimethylpyridine: Similar structure with an amino group instead of a nitrile group.
3-bromo-2,6-dimethylpyridine: Similar structure but lacks the nitrile group.
5-bromo-4,6-dimethyl-2-pyridinamine: Similar structure with an amino group at the second position.
Uniqueness
3-bromo-5,6-dimethylpyridine-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.
Properties
CAS No. |
2742652-66-8 |
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Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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